molecular formula C17H26N8O5 B1255007 (2S,3S)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid

(2S,3S)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid

Cat. No.: B1255007
M. Wt: 422.4 g/mol
InChI Key: CXNPLSGKWMLZPZ-HNXNIXLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Blasticidin S is a nucleoside analogue antibiotic that was first described by Japanese researchers in the 1950s. It is produced by the bacterium Streptomyces griseochromogenes and is widely used in biological research for selecting genetically manipulated cells. Blasticidin S disrupts protein translation in both prokaryotic and eukaryotic cells, making it effective against human cells, fungi, and bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Blasticidin S is synthesized through a series of biochemical reactions. The first step involves the combination of uridine diphosphate glucuronic acid with cytosine to form cytosylglucuronic acid. This intermediate then undergoes further modifications to produce Blasticidin S .

Industrial Production Methods: Industrial production of Blasticidin S involves fermentation processes using Streptomyces griseochromogenes. The bacterium is cultured in a nutrient-rich medium, and Blasticidin S is extracted and purified from the culture broth. The purification process typically involves cation exchange chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Blasticidin S undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Blasticidin S has a wide range of applications in scientific research:

Mechanism of Action

Blasticidin S inhibits protein synthesis by binding to the peptidyl transferase center of the large ribosomal subunit. This binding interferes with the termination step of translation and peptide bond formation, preventing the production of new proteins. Blasticidin S is competitive with puromycin, suggesting a highly similar binding site .

Comparison with Similar Compounds

Blasticidin S is unique among nucleoside antibiotics due to its specific mechanism of action and broad-spectrum activity. Similar compounds include:

Blasticidin S stands out for its ability to inhibit both prokaryotic and eukaryotic protein synthesis, making it a valuable tool in various research fields.

Properties

Molecular Formula

C17H26N8O5

Molecular Weight

422.4 g/mol

IUPAC Name

(2S,3S)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid

InChI

InChI=1S/C17H26N8O5/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29)/t9?,10-,13?,14-/m0/s1

InChI Key

CXNPLSGKWMLZPZ-HNXNIXLTSA-N

Isomeric SMILES

CN(CCC(CC(=O)N[C@H]1C=CC(O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N

Canonical SMILES

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N

Pictograms

Acute Toxic; Irritant; Health Hazard

Synonyms

lasticidin S
blasticidin S, carbamodithioate, (S)-isomer
blasticidin S, dodecyl sulfate, (S)-isomer
blasticidin S, hydrochloride, (S)-isomer
blasticidin S, methyl sulfate, (S)-isomer
blasticidin S, monohydrochloride, (S)-isome

Origin of Product

United States

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